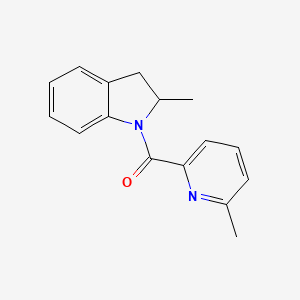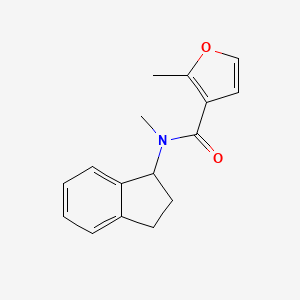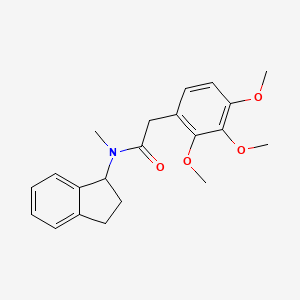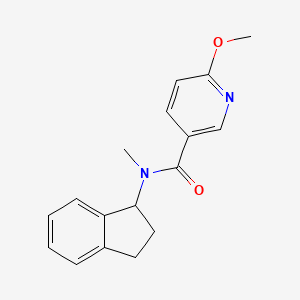![molecular formula C14H19NO3 B7493475 1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant drug that has gained popularity among drug users due to its euphoric effects. However, MDPV has also gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
MDPV acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, resulting in an increase in their levels in the brain. This leads to an increase in the release of these neurotransmitters, which in turn produces the euphoric effects associated with MDPV use.
Biochemical and Physiological Effects:
MDPV use has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. Prolonged use of MDPV has been shown to cause neurotoxicity and damage to the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a research tool. It is readily available and can be synthesized in large quantities. It also has a high affinity for the dopamine transporter, making it a useful tool for studying the dopaminergic system. However, MDPV has limitations as a research tool. Its euphoric effects make it difficult to control for confounding variables, and its potential for abuse makes it a difficult substance to use in clinical studies.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have less potential for abuse and neurotoxicity. Another area of interest is the use of MDPV as a tool for studying the dopaminergic system and its role in various disorders. Finally, research on the therapeutic potential of MDPV for various disorders such as depression and ADHD is an area of ongoing interest.
In conclusion, MDPV is a synthetic cathinone that has gained popularity among drug users due to its euphoric effects. However, it also has potential therapeutic applications and has been the subject of numerous scientific studies. Future research on MDPV is likely to focus on the development of analogs with less potential for abuse and neurotoxicity, as well as its potential as a tool for studying the dopaminergic system and its role in various disorders.
Synthesemethoden
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with pyrrolidine and ethyl bromide. The reaction is carried out in the presence of a strong base and a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
MDPV has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that MDPV has a high affinity for the dopamine transporter and acts as a potent reuptake inhibitor. This property makes it a potential candidate for the treatment of various disorders such as depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-8-4-5-12(15)11-6-7-13(17-2)14(9-11)18-3/h6-7,9,12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMPIJOBJEHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
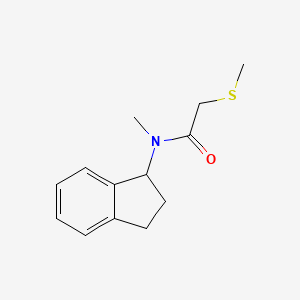
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
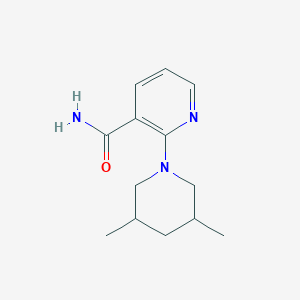
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)


